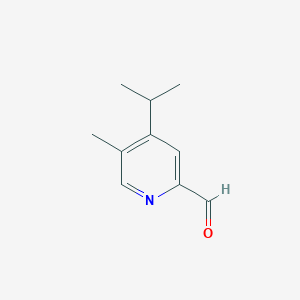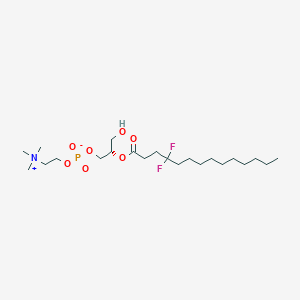
1,2-4,4-Difluoromyristoyl-sn-glycero-3-phosphorylcholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-4,4-Difluoromyristoyl-sn-glycero-3-phosphorylcholine is a synthetic phospholipid compound It is characterized by the presence of fluorine atoms at specific positions on the myristoyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-4,4-Difluoromyristoyl-sn-glycero-3-phosphorylcholine typically involves the fluorination of myristoyl chloride followed by its incorporation into a glycerophosphorylcholine backbone. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled temperatures to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes followed by purification steps such as column chromatography. The scalability of the synthesis process is crucial for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions
1,2-4,4-Difluoromyristoyl-sn-glycero-3-phosphorylcholine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the fluorinated myristoyl chain.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1,2-4,4-Difluoromyristoyl-sn-glycero-3-phosphorylcholine has several scientific research applications:
Chemistry: Used as a model compound to study the effects of fluorination on lipid behavior.
Biology: Investigated for its role in membrane dynamics and interactions with proteins.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism by which 1,2-4,4-Difluoromyristoyl-sn-glycero-3-phosphorylcholine exerts its effects involves its interaction with biological membranes. The fluorine atoms influence the compound’s hydrophobicity and packing behavior within lipid bilayers, affecting membrane fluidity and protein interactions. Molecular targets include membrane-bound enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dimyristoyl-sn-glycero-3-phosphorylcholine: Lacks fluorine atoms, resulting in different chemical and physical properties.
1,2-Difluorostearoyl-sn-glycero-3-phosphorylcholine: Contains a longer fatty acid chain, affecting its behavior in membranes.
Uniqueness
1,2-4,4-Difluoromyristoyl-sn-glycero-3-phosphorylcholine is unique due to the specific placement of fluorine atoms, which significantly alters its chemical properties and interactions compared to non-fluorinated or differently fluorinated analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Propiedades
Fórmula molecular |
C22H44F2NO7P |
|---|---|
Peso molecular |
503.6 g/mol |
Nombre IUPAC |
[(2S)-2-(4,4-difluorotetradecanoyloxy)-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C22H44F2NO7P/c1-5-6-7-8-9-10-11-12-14-22(23,24)15-13-21(27)32-20(18-26)19-31-33(28,29)30-17-16-25(2,3)4/h20,26H,5-19H2,1-4H3/t20-/m0/s1 |
Clave InChI |
HWCCSPRTJMECLS-FQEVSTJZSA-N |
SMILES isomérico |
CCCCCCCCCCC(CCC(=O)O[C@@H](CO)COP(=O)([O-])OCC[N+](C)(C)C)(F)F |
SMILES canónico |
CCCCCCCCCCC(CCC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


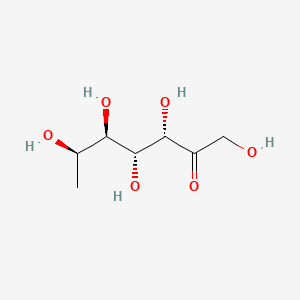
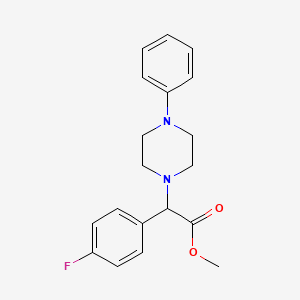
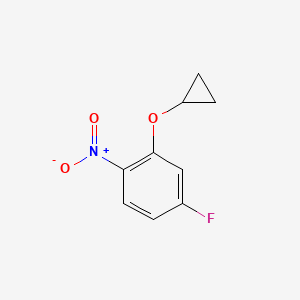
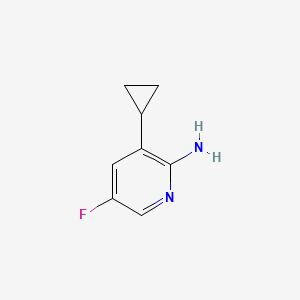

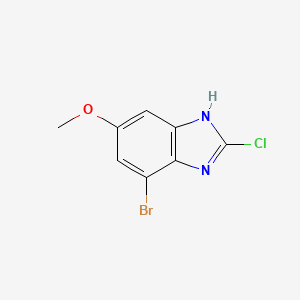

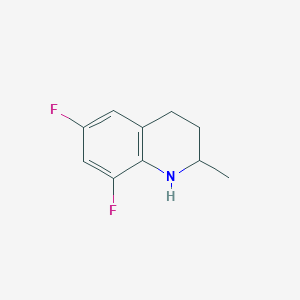
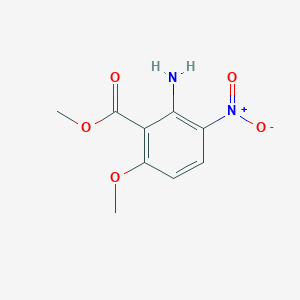
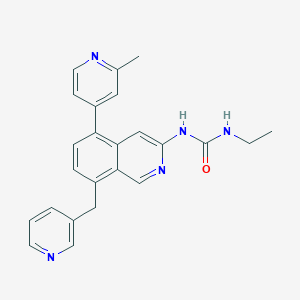
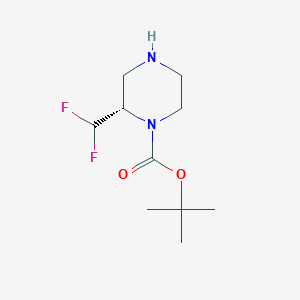
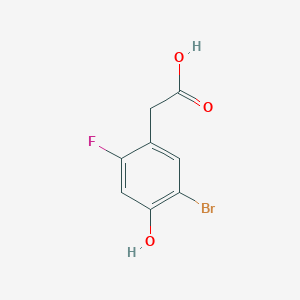
![[2'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile](/img/structure/B15202554.png)
